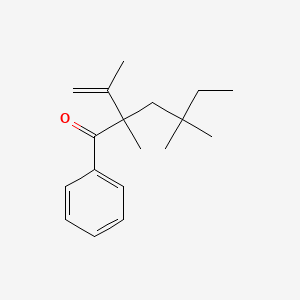
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is an organic compound with a complex molecular structure. It is characterized by the presence of multiple methyl groups, a phenyl group, and a prop-1-en-2-yl group attached to a hexan-1-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with phenylmagnesium bromide, followed by the addition of prop-1-en-2-yl bromide under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product with high selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,4-Trimethyl-1-pentene: A related compound with a simpler structure, used in similar synthetic applications.
2,4,4-Trimethyl-2-pentene: Another isomer with different reactivity and applications.
Phenylmagnesium bromide: A reagent used in the synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
特性
CAS番号 |
656824-57-6 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
2,4,4-trimethyl-1-phenyl-2-prop-1-en-2-ylhexan-1-one |
InChI |
InChI=1S/C18H26O/c1-7-17(4,5)13-18(6,14(2)3)16(19)15-11-9-8-10-12-15/h8-12H,2,7,13H2,1,3-6H3 |
InChIキー |
VGMLFMXYEXOPFU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



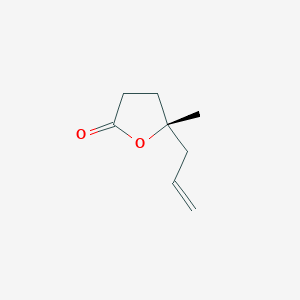


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
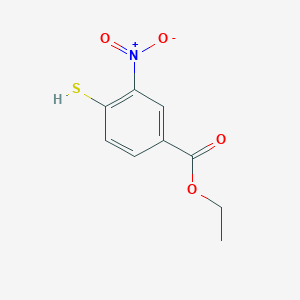
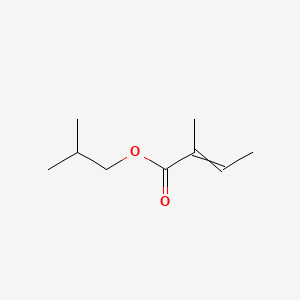
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
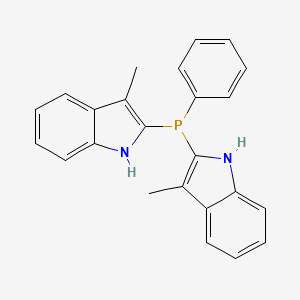
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)
